molecular formula C9H11Br B034183 1-(Bromomethyl)-2,3-dimethylbenzene CAS No. 104155-11-5

1-(Bromomethyl)-2,3-dimethylbenzene

Cat. No. B034183
CAS RN: 104155-11-5
M. Wt: 199.09 g/mol
InChI Key: UFYRPPWFKLXRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-2,3-dimethylbenzene, also known as 1-bromo-2,3-dimethylbenzene, is a chemical compound that is used in various scientific research applications. It is a colorless liquid with a molecular weight of 207.13 g/mol and a boiling point of 202°C.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,3-dimethylbenzene is not well understood. However, it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. It can also undergo oxidative addition reactions with various metal catalysts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Bromomethyl)-2,3-dimethylbenzene are not well studied. However, it is believed to be a toxic compound and can cause skin and eye irritation upon contact. It is also a respiratory irritant and can cause lung damage upon inhalation. Therefore, proper safety measures should be taken while handling this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Bromomethyl)-2,3-dimethylbenzene in lab experiments are its high purity, availability, and low cost. It is also a versatile compound that can be used in various organic synthesis reactions. However, the limitations of using this compound are its toxicity and potential health hazards. Therefore, proper safety measures should be taken while handling this compound.

Future Directions

There are several future directions for the research on 1-(Bromomethyl)-2,3-dimethylbenzene. Some of the possible future directions are:
1. Development of new synthetic methodologies using 1-(Bromomethyl)-2,3-dimethylbenzene as a starting material.
2. Exploration of the biological and physiological effects of 1-(Bromomethyl)-2,3-dimethylbenzene.
3. Development of new drugs using 1-(Bromomethyl)-2,3-dimethylbenzene as a pharmacophore.
4. Synthesis of new materials using 1-(Bromomethyl)-2,3-dimethylbenzene as a precursor.
5. Investigation of the mechanism of action of 1-(Bromomethyl)-2,3-dimethylbenzene in various organic reactions.
Conclusion:
In conclusion, 1-(Bromomethyl)-2,3-dimethylbenzene is a versatile chemical compound that is used in various scientific research applications. It is synthesized through the bromination of 2,3-dimethyltoluene and is a colorless liquid with a high purity. It can act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles. It is a toxic compound and can cause skin and eye irritation upon contact. Proper safety measures should be taken while handling this compound. There are several future directions for the research on 1-(Bromomethyl)-2,3-dimethylbenzene, and it has the potential to contribute significantly to the development of new drugs and materials.

Scientific Research Applications

1-(Bromomethyl)-2,3-dimethylbenzene is used in various scientific research applications such as organic synthesis, drug discovery, and material science. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material in the synthesis of various biologically active compounds. In drug discovery, it is used as a pharmacophore for the development of new drugs. In material science, it is used as a precursor for the synthesis of various materials such as conductive polymers and organic semiconductors.

properties

IUPAC Name

1-(bromomethyl)-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYRPPWFKLXRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146321
Record name Benzene, (bromomethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2,3-dimethylbenzene

CAS RN

104155-11-5, 81093-21-2
Record name Benzene, (bromomethyl)dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (bromomethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2,3-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-hydroxymethyl-2,3-dimethylbenzene (ref) (5 g) and phosphorous tribromide (1.16 ml) in benzene (50 ml) was heated at reflux for 3 hours. The mixture was diluted with toluene, washed with water, dried (MgSO4) and evaporated. Yield 7 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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